Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Oxa-6-azaspiro[3.5]nonane Hydrochloride
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Oxa-6-azaspiro[3.5]nonane Hydrochloride
This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 2-Oxa-6-azaspiro[3.5]nonane hydrochloride, a spirocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of methods to offer a strategic and logical workflow, grounded in the principles of modern analytical chemistry. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for unambiguous structure confirmation.
Introduction: The Spirocyclic Challenge
Spirocyclic systems, characterized by two rings sharing a single carbon atom, present unique structural features that can be both advantageous for molecular design and challenging for characterization. 2-Oxa-6-azaspiro[3.5]nonane hydrochloride combines an oxetane ring and a piperidine ring, with the latter protonated to form a hydrochloride salt. This arrangement imparts specific physicochemical properties, such as increased water solubility, which are often desirable for pharmaceutical applications.[1] The elucidation of such a structure requires a synergistic application of various analytical techniques to piece together the connectivity, stereochemistry, and overall three-dimensional arrangement of the molecule.
The Strategic Workflow: A Multi-Pronged Approach
The definitive identification of 2-Oxa-6-azaspiro[3.5]nonane hydrochloride hinges on a logical and systematic application of modern analytical techniques. Our approach is designed to be self-validating, where data from one method corroborates and refines the hypotheses drawn from another.
Below is a conceptual workflow illustrating the interdependent nature of the chosen analytical methods.
Caption: A logical workflow for the structure elucidation of 2-Oxa-6-azaspiro[3.5]nonane hydrochloride.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
The initial steps in any structure elucidation are to determine the molecular formula and identify the key functional groups present. This provides the fundamental building blocks for more detailed structural analysis.
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Data and Interpretation: The molecular formula of 2-Oxa-6-azaspiro[3.5]nonane is C₇H₁₃NO.[2] The ESI-HRMS is expected to show a prominent ion corresponding to the protonated free base.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₇H₁₃NO | Confirmed by elemental analysis or HRMS. |
| Monoisotopic Mass | 127.0997 g/mol | The calculated exact mass of the free base.[3] |
| Observed [M+H]⁺ | ~128.1070 m/z | The protonated molecular ion, confirming the molecular weight of the free base.[3] |
The high-resolution data allows for the unambiguous determination of the elemental composition, a critical first step in confirming the identity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Prepare a sample of the hydrochloride salt as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation: FTIR provides valuable information about the functional groups present. For 2-Oxa-6-azaspiro[3.5]nonane hydrochloride, key absorptions are expected for the secondary amine salt, the C-O-C ether linkage, and the aliphatic C-H bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| N⁺-H Stretch | ~2700-2400 (broad) | Characteristic of a secondary ammonium salt. The broadness is due to hydrogen bonding. |
| C-H Stretch (aliphatic) | ~2950-2850 | Confirms the presence of sp³ hybridized C-H bonds in the piperidine and oxetane rings. |
| N-H Bend | ~1600-1550 | Bending vibration of the secondary ammonium group.[4] |
| C-O-C Stretch (ether) | ~1150-1050 | Indicates the presence of the oxetane ring's ether linkage. |
The presence of a broad absorption in the 2700-2400 cm⁻¹ region is a strong indicator of the hydrochloride salt form, while the C-O-C stretch points to the oxetane ring.[4][5]
Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6][7][8][9]
1D NMR: ¹H and ¹³C Spectra
Experimental Protocol:
-
Dissolve the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆, to ensure solubility of the hydrochloride salt.
-
Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Data and Interpretation: The ¹H NMR spectrum will show signals for the protons on the piperidine and oxetane rings. Due to the spirocyclic nature, the molecule is expected to have a degree of rigidity, potentially leading to more complex splitting patterns. The protonation of the nitrogen will cause a downfield shift of the adjacent protons.[10] The ¹³C NMR spectrum will reveal the number of unique carbon environments.
Hypothetical NMR Data Summary (in D₂O):
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity | Integration |
| C1, C3 (Oxetane CH₂) | ~4.5 | ~75 | t | 4H |
| C5, C9 (Piperidine CH₂) | ~3.2 | ~50 | t | 4H |
| C7, C8 (Piperidine CH₂) | ~2.0 | ~25 | m | 4H |
| C4 (Spiro Carbon) | - | ~40 | - | - |
Note: These are estimated chemical shifts based on typical values for similar functional groups. Actual values may vary.
2D NMR: COSY, HSQC, and HMBC
To definitively establish the connectivity, a suite of 2D NMR experiments is essential.
Experimental Protocol:
-
Using the same sample from the 1D NMR experiments, acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Interpretation and Connectivity Mapping:
The following diagram illustrates how the key 2D NMR correlations would confirm the structure.
Caption: Key 2D NMR correlations for confirming the spirocyclic structure.
-
COSY: Would show correlations between protons on adjacent carbons within the piperidine ring (e.g., H5 with H7, H9 with H8). The oxetane protons (H1/H3) would likely appear as an isolated spin system.
-
HSQC: Directly correlates each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
-
HMBC: This is the most critical experiment for confirming the spirocyclic core. Long-range correlations from the protons on C1/C3 and C5/C9 to the quaternary spiro carbon (C4) would provide definitive evidence of the shared carbon atom. For instance, observing a correlation from the protons at ~3.2 ppm (H5/H9) to the quaternary carbon at ~40 ppm (C4) is unambiguous proof of the spiro linkage.
The Final Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a robust and convincing structural assignment, single-crystal X-ray crystallography offers the ultimate, unequivocal proof of the three-dimensional structure.[11][12]
Experimental Protocol:
-
Grow suitable single crystals of 2-Oxa-6-azaspiro[3.5]nonane hydrochloride from an appropriate solvent system (e.g., by slow evaporation from an ethanol/ether mixture).
-
Mount a crystal of sufficient size and quality (typically >0.1 mm in all dimensions) on a diffractometer.[11]
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.
-
Solve and refine the crystal structure to obtain the precise atomic coordinates.
Expected Outcome: X-ray crystallography will provide a complete 3D model of the molecule, confirming:
-
The connectivity of all atoms.
-
The presence and location of the chloride counter-ion.
-
The bond lengths and angles, confirming the oxetane and piperidine ring structures.
-
The crystal packing and any intermolecular interactions, such as hydrogen bonding between the ammonium proton and the chloride ion.
The ability to obtain a crystal structure provides the highest level of confidence and is considered the gold standard for structure elucidation.[13][14]
Conclusion
The structure elucidation of 2-Oxa-6-azaspiro[3.5]nonane hydrochloride is a systematic process that relies on the convergence of evidence from multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, FTIR identifies the key functional groups and confirms the salt form, and a suite of 1D and 2D NMR experiments meticulously pieces together the atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This integrated approach ensures the scientific rigor required for the characterization of novel chemical entities in a research and development setting.
References
- ChemicalBook. 2-Oxa-6-azaspiro[3.5]nonane oxalate(1046153-20-1) 1 H NMR. N.p., n.d. Web.
- ResearchGate. X-ray structure of C 2 -symmetric spiro compound 2 with thermal.... N.p., n.d. Web.
- ResearchGate. X-ray structure of spiro compound 7b | Download Scientific Diagram. N.p., n.d. Web.
- PubChem. 2-oxa-6-azaspiro[3.5]nonane (C7H13NO). N.p., n.d. Web.
- BLDpharm. 1366396-42-0|2-Oxa-6-azaspiro[3.
- National Institutes of Health. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC. N.p., n.d. Web.
- Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. N.p., n.d. Web.
- N.p. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. N.p., 11 June 2012. Web.
- CymitQuimica. 2-Oxa-6-azaspiro[3.
- Sigma-Aldrich. 2-Oxa-6-azaspiro[3.
- N.p. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. N.p., 7 Aug. 2025. Web.
- ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. N.p., 27 July 2022. Web.
- Wikipedia. X-ray crystallography. N.p., n.d. Web.
- ACS Publications.
- Sigma-Aldrich. 2-Oxa-6-azaspiro[3.5]nonane. N.p., n.d. Web.
- MicroCombiChem. Structure Elucidation, NMR, HPLC-MS Analytics. N.p., 15 Feb. 2021. Web.
- SciSpace. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. N.p., 29 May 2017. Web.
- Protheragen. 2-Oxa-6-azaspiro[3.5]nonane. N.p., n.d. Web.
- N.p. Difference between Primary Secondary and Tertiary Amines Via FTIR. N.p., 25 Dec. 2023. Web.
- N.p. IR: amines. N.p., n.d. Web.
- ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. N.p., 13 Jan. 2018. Web.
- PubChem. 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. N.p., n.d. Web.
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. N.p., n.d. Web.
- National Institutes of Health. A framework for automated structure elucidation from routine NMR spectra - PMC. N.p., 9 Nov. 2021. Web.
- sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. N.p., 25 Mar. 2008. Web.
- ETH Zurich. Structure Elucidation by NMR – NMR Service. N.p., n.d. Web.
Sources
- 1. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 2. 2-Oxa-6-azaspiro[3.5]nonane | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 2-oxa-6-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
